Rhamnopterin vs. Glucopterin: Differential Chemopreventive Efficacy in DAB-Induced Rat Hepatocarcinogenesis
In a direct comparative study evaluating the effect of polyhydroxy-alkylpterins on liver cancer development in rats fed 4-dimethylaminoazobenzene (DAB), oral administration of rhamnopterin exhibited a powerful retarding effect on liver cancer, whereas glucopterin demonstrated no effect [1]. This was compared against succinic acid as a baseline. The differential activity is attributed to the distinct polyhydroxyalkyl side-chain structures: rhamnopterin possesses a trihydroxybutyl group, while glucopterin contains a tetrahydroxybutyl moiety.
| Evidence Dimension | Retardation of DAB-induced liver cancer in rats |
|---|---|
| Target Compound Data | Powerful retarding effect |
| Comparator Or Baseline | Glucopterin: no effect; Succinic acid: baseline control |
| Quantified Difference | Rhamnopterin demonstrates activity, while glucopterin is inactive in the same model system. |
| Conditions | Rats fed 4-dimethylaminoazobenzene (DAB); oral administration of test compounds |
Why This Matters
This head-to-head comparison establishes rhamnopterin's unique chemopreventive activity within its structural class, directly informing selection for in vivo hepatocarcinogenesis models.
- [1] Sasaki H, Nagase S, Fujimaki C, et al. Effect of polyhydroxy-alkylpterins on the development of liver cancers in the rat fed with 4-dimethylaminoazobenzene. Gan. 1964;55:297-304. View Source
